L- vs. D-Enantiomer CPT-1 Inhibitory Potency: Tissue-Specific IC₅₀ Comparison
The L-enantiomer of 4-hydroxyphenylglycine (oxfenicine, CAS 32462-30-9) acts as a pro-drug that is transaminated in vivo to 4-hydroxyphenylglyoxylate, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1). In isolated mitochondrial assays, 4-hydroxyphenylglyoxylate inhibits heart CPT-1 with an I₅₀ of approximately 11 µM, whereas liver CPT-1 requires approximately 510 µM for equivalent inhibition—a 46-fold tissue-selectivity window [1]. Critically, the D-enantiomer (CAS 22818-40-2) and its derivatives are explicitly characterized as 'substantially inactive' in treating conditions of reduced blood flow, oxygen availability, or carbohydrate metabolism in the cardiovascular system [2]. This stereochemical dependence means that procurement of the racemic hydrochloride (CAS 35735-21-8) provides a single starting material from which the active L-enantiomer must be resolved; the D-enantiomer alone is non-viable for cardiovascular research applications.
| Evidence Dimension | CPT-1 inhibition potency (I₅₀) in isolated mitochondria |
|---|---|
| Target Compound Data | L-HPG metabolite 4-hydroxyphenylglyoxylate: I₅₀ = 11 µM (heart mitochondria); I₅₀ = 510 µM (liver mitochondria) |
| Comparator Or Baseline | D-HPG (D-(-)-4-hydroxyphenylglycine): substantially inactive as CPT-1 inhibitor per US Patent 4,218,474 |
| Quantified Difference | Heart CPT-1: L-HPG active (I₅₀ 11 µM) vs. D-HPG inactive; 46-fold tissue selectivity (heart/liver I₅₀ ratio = 510/11 = 46.4) |
| Conditions | Isolated rat heart and liver mitochondrial preparations; spectrophotometric CPT-1 assay; 4-hydroxyphenylglyoxylate as the active transamination product |
Why This Matters
Researchers studying cardiac fatty acid oxidation or metabolic switching must specify L-enantiomer or racemate for resolution; D-enantiomer alone is functionally inert for this target.
- [1] Stephens, T. W., Higgins, A. J., Cook, G. A., & Harris, R. A. (1985). Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by oxfenicine. Biochemical Journal, 227(2), 651–660. Portland Press. DOI: 10.1042/bj2270651. View Source
- [2] Barnish, I. T., Cross, P. E., & Danilewicz, J. C. (1980). Derivatives of L- and DL-4-hydroxyphenylglycine. United States Patent US4218474. Filed October 30, 1978, assigned to Pfizer Inc. ('The D-isomers … are substantially inactive in treating such diseases and conditions.') View Source
